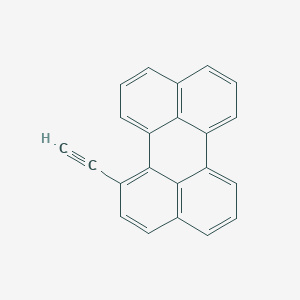

1-Ethynylperylene

Description

Structure

3D Structure

Properties

CAS No. |

870447-25-9 |

|---|---|

Molecular Formula |

C22H12 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

1-ethynylperylene |

InChI |

InChI=1S/C22H12/c1-2-14-12-13-16-8-4-10-18-17-9-3-6-15-7-5-11-19(20(15)17)21(14)22(16)18/h1,3-13H |

InChI Key |

RNHFLGPGAUZXEJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Significance

1-Ethynylperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its strong fluorescence and photostability. The introduction of the ethynyl group enhances its electronic properties, making it suitable for various applications:

- Fluorescence : Exhibits intense fluorescence with high quantum yield.

- Photostability : Maintains stability under prolonged exposure to light, crucial for many applications.

Photonic Devices

This compound is used in the development of advanced photonic devices due to its strong light absorption and emission characteristics. It can be integrated into:

- Organic Light Emitting Diodes (OLEDs) : Enhances the efficiency and brightness of OLEDs by improving charge transport and light emission properties.

- Solar Cells : Acts as a dye sensitizer in dye-sensitized solar cells (DSSCs), improving light absorption and energy conversion efficiency.

Case Study Example :

A study demonstrated that incorporating this compound into DSSCs resulted in a significant increase in overall efficiency compared to traditional dyes, showcasing its potential for renewable energy applications .

Biological Applications

In biochemistry, this compound serves as a fluorescent probe for biological imaging. Its properties enable:

- Cell Imaging : Used in live-cell imaging to track cellular processes due to its high photostability and low cytotoxicity.

- Drug Delivery Systems : Functionalized versions can be employed in targeted drug delivery, where fluorescence helps monitor drug release and distribution.

Case Study Example :

Research highlighted the use of this compound derivatives in tracking the uptake of anticancer drugs in cancer cells, providing insights into drug efficacy and cellular responses .

Material Science

The compound is also explored in material science for creating novel materials with enhanced properties:

- Nanocomposites : When combined with nanomaterials, it can enhance mechanical strength and thermal stability.

- Sensors : Its fluorescence properties are utilized in developing sensors for detecting environmental pollutants or biological agents.

Data Table: Properties of this compound-Based Materials

| Property | Value |

|---|---|

| Quantum Yield | > 0.9 |

| Absorption Peak | 480 nm |

| Emission Peak | 550 nm |

| Stability (in solution) | > 12 months |

Comparison with Similar Compounds

Structural and Chemical Properties

a. 3-Ethynylperylene (CAS 132196-66-8)

- Core Structure : Perylene (five fused benzene rings) with an ethynyl group at the 3-position.

- Molecular Formula : Likely C₂₀H₁₀ (based on perylene’s formula C₂₀H₁₂ minus two hydrogens from ethynylation).

- Applications : Used as a fluorescent label in bioimaging and as a building block in organic synthesis due to its extended π-conjugation .

b. 1-Ethynyl Pyrene (CAS 34993-56-1)

- Core Structure : Pyrene (four fused benzene rings) with an ethynyl group at the 1-position.

- Molecular Formula : C₁₈H₁₀ (MW: 226.27 g/mol).

- Applications : Functions as a key intermediate in synthesizing optoelectronic materials and dyes. Its smaller conjugated system compared to perylene derivatives results in distinct absorption/emission profiles .

c. Phenylacetylene (Ethynylbenzene, CAS 536-74-3)

- Core Structure : Single benzene ring with an ethynyl group.

- Molecular Formula : C₈H₆ (MW: 102.14 g/mol).

- Applications: A versatile alkyne in organic synthesis (e.g., Sonogashira coupling) and polymer chemistry. Lacks the extended conjugation of PAH-based ethynyl compounds, limiting its optoelectronic utility .

Electronic and Optical Properties

Key Findings :

- Conjugation Length : The number of fused aromatic rings directly impacts electronic properties. 3-Ethynylperylene’s larger conjugated system enables NIR fluorescence, whereas 1-Ethynyl pyrene emits in the visible range .

- Reactivity : Ethynyl groups in PAHs undergo click chemistry (e.g., azide-alkyne cycloaddition), but steric hindrance in perylene derivatives may slow reactions compared to phenylacetylene .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 1-Ethynylperylene, and how can researchers validate purity and structural integrity?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm ethynyl group integration and aromatic proton environments. Mass spectrometry (MS) is critical for verifying molecular weight, while high-performance liquid chromatography (HPLC) ensures purity (>95% recommended for reproducibility). Cross-reference with X-ray crystallography if crystalline samples are available .

- Data Validation : Compare spectral data with literature benchmarks for perylene derivatives. Discrepancies in peak splitting (e.g., ethynyl proton signals) may indicate impurities or isomerization .

Q. How can researchers optimize synthetic routes for this compound to minimize byproducts like 3-ethynyl isomers?

- Experimental Design :

- Step 1 : Screen Sonogashira coupling conditions (catalyst: Pd(PPh₃)₂Cl₂/CuI; solvents: THF vs. DMF).

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) to detect isomer formation.

- Step 3 : Use column chromatography with silica gel (hexane/ethyl acetate gradient) for purification.

Advanced Research Questions

Q. What strategies resolve contradictory data in this compound’s inhibition efficacy against cytochrome P450 isoforms (e.g., CYP1A1 vs. CYP2B1)?

- Analytical Framework :

- Hypothesis Testing : Perform enzyme kinetics assays (e.g., IC₅₀ determination) under standardized substrate concentrations.

- Control Experiments : Include positive inhibitors (e.g., α-naphthoflavone for CYP1A1) to validate assay sensitivity.

- Statistical Analysis : Apply ANOVA to assess inter-experimental variability; inconsistencies may arise from differential binding affinities or assay pH effects .

- Recommendation : Publish raw datasets (e.g., Michaelis-Menten plots) in supplementary materials for peer validation .

Q. How can this compound’s fluorescence quenching properties be leveraged for probing biomolecular interactions?

- Methodology :

- Experimental Setup : Use steady-state fluorescence spectroscopy to monitor quenching upon titration with target biomolecules (e.g., DNA G-quadruplexes).

- Data Interpretation : Apply the Stern-Volmer equation to distinguish static vs. dynamic quenching mechanisms.

- Advanced Techniques : Pair with time-resolved fluorescence to resolve lifetime changes (τ) induced by binding events .

- Pitfalls : Overlooked solvent effects (e.g., DMSO quenching) may distort results; always include solvent controls .

Q. What computational models predict this compound’s reactivity in click chemistry applications with azide-functionalized probes?

- Workflow :

- Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.

- Validation : Compare computational results with experimental Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields.

Methodological Guidelines

Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity in cell-based assays?

- Protocol :

- Cell Lines : Use HepG2 (liver) or A549 (lung) cells for metabolic relevance.

- Dosing : Test 0.1–100 µM ranges, with MTT assays at 24/48/72-hour intervals.

- Data Normalization : Express viability relative to solvent controls (e.g., 0.1% DMSO).

Q. What criteria ensure ethical and rigorous reporting of this compound’s environmental toxicity data?

- Standards :

- Follow OECD Test Guidelines (e.g., TG 201: Daphnia magna acute toxicity).

- Disclose solvent carriers (e.g., acetone vs. ethanol) affecting bioavailability.

- Data Transparency : Archive raw LC₅₀ values and statistical confidence intervals in public repositories (e.g., Zenodo) .

Data Management & Reproducibility

Q. How can researchers address batch-to-batch variability in this compound’s photostability during long-term storage?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.